molecular formula C8H11N B145954 Bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 2234-26-6

Bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B145954
CAS RN: 2234-26-6
M. Wt: 121.18 g/mol
InChI Key: GAHKEUUHTHVKEA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound that is part of the bicyclic family of organic compounds. It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring, forming a bridgehead carbon that is substituted with a nitrile group.

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been explored through various methods. One approach involves the chlorination of bicyclo[2,2,1]heptane to yield chlorinated products, which could potentially be further functionalized to introduce a nitrile group . Another method described the synthesis of a bicyclo[2.2.1]heptane skeleton with two oxy-functionalized bridgehead carbons via the Diels-Alder reaction, which could be a precursor for further modification to incorporate the nitrile group . Additionally, the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles has been reported, which involves a dynamic addition-intramolecular substitution sequence, indicating the versatility of bicyclic skeletons in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives has been studied using various spectroscopic techniques. For instance, electron diffraction by gases has been used to investigate the molecular structure of bicyclo[2.2.1]hepta-2,5-diene, providing insights into the bond lengths and symmetry of the molecule . The radical cations of related bicyclic compounds have been examined by ESR and ENDOR spectroscopy, revealing details about the hyperfine interactions and molecular orbitals .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives undergo a variety of chemical reactions. The chlorination of bicyclo[2,2,1]heptane, for example, results in mono- and dichloro products, which could be intermediates for further chemical transformations . The thermal rearrangement of vinylcyclopropane derivatives of bicyclic compounds has been studied, showing both suprafacial and antarafacial reaction paths . Additionally, the electrochemical oxidation of a conformationally restricted methionine analogue based on the bicyclo[2.2.1]heptane structure has been investigated, demonstrating the influence of neighboring group participation .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives are influenced by their unique bicyclic structure. The crystal and molecular structure of a methionine analogue based on this skeleton has been determined by X-ray analysis, highlighting the conformational aspects of the molecule . The polymerization of unsaturated cyclic hydrocarbons related to bicyclo[2.2.1]heptane has been explored, indicating the potential for creating heat-stable polymers . Furthermore, the catalytic activity of rhodium complexes with bicyclo[2.2.1]hepta-2,5-diene ligands in asymmetric addition reactions has been reported, showcasing the utility of these compounds in enantioselective synthesis .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Molecular Structure
Bicyclo[2.2.1]heptane-2-carbonitrile is a compound with a distinct bicyclic structure, primarily used as a building block in organic synthetic chemistry. Researchers have developed synthetic methods for a bicyclo[2.2.1]heptane skeleton with functionalized bridgehead carbons, specifically two oxy-functionalized carbons. These methods involve the intermolecular and intramolecular Diels-Alder reaction, offering versatile use in organic synthesis (Ikeuchi et al., 2021). The molecular structure of bicyclo[3.1.1]heptane, which has a close resemblance to the structure of interest, has been analyzed via electron diffraction, revealing insights into its geometric parameters and bond lengths (Dallinga & Toneman, 2010).

Crystal Structures and Absolute Configuration
The crystal structure and absolute configuration of related bicyclo[2.2.1]heptan-2-one have been determined, revealing significant insights into the stereochemistry and hydrogen-bonding properties of these compounds. These findings contribute to the understanding of the bicyclic carbon frameworks, essential for advanced applications in materials science and organic chemistry (Plettner et al., 2005).

Potential Applications in Combustion and Material Sciences

Combustion and Fuel Applications
The compound and its derivatives have been examined for their potential in combustion processes. Specifically, 2,2'-bis(bicyclo[2.2.1]heptane) has been studied for its use as a fuel component in rocket engines. The thermodynamic parameters and combustion product composition of this compound offer promising applications in enhancing the efficiency of rocket propulsion systems (Bermeshev et al., 2019).

Material Science and Polymer Synthesis
In the field of material science, bicyclo[2.2.1]heptane derivatives have been utilized in the synthesis of alicyclic polyimides, showcasing their utility in creating novel polymer materials with specific desirable properties, such as enhanced clarity and increased crystallization temperature in polypropylene (Matsumoto, 2001).

Safety And Hazards

Bicyclo[2.2.1]heptane-2-carbonitrile is classified as an extremely hazardous substance in the United States and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

properties

IUPAC Name

bicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHKEUUHTHVKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870431
Record name 2-Norbornanecarbonitrile
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bicyclo[2.2.1]heptane-2-carbonitrile

CAS RN

2234-26-6, 3211-87-8, 3211-90-3
Record name Bicyclo[2.2.1]heptane-2-carbonitrile
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Record name Norbornane-2-carbonitrile
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Record name endo-Bicyclo(2.2.1)heptane-2-carbonitrile
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Record name exo-Bicyclo(2.2.1)heptane-2-carbonitrile
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Record name 2-Norbornanecarbonitrile
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Record name Norbornane-2-carbonitrile
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Record name NORBORNANE-2-CARBONITRILE
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Synthesis routes and methods

Procedure details

159 g (3 moles) of acrylonitrile were dissolved in 100 ml of benzene and warmed to 50°C. after adding a pinch of hydroquinone. 196 g (3 moles) of cyclopentadiene were added dropwise at this temperature, with intensive stirring. In the course thereof, the temperature of the reaction mixture rose (it should not exceed 70°C.). After the exothermic reaction had subsided, the mixture was stirred for 1 hour at 80°C. The solvent was then distilled off and the residue was rectified in vacuo. This gave 272 g (76% of theory) of 2-cyano-bicyclo[2,2,1]heptene-5 of boiling point 82°-87°C/15 mm Hg.
Quantity
159 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
196 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 2
Bicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 3
Bicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 4
Bicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
Bicyclo[2.2.1]heptane-2-carbonitrile
Reactant of Route 6
Bicyclo[2.2.1]heptane-2-carbonitrile

Citations

For This Compound
34
Citations
P Scheiner, KK Schmiegel, G Smith… - The Journal of Organic …, 1963 - ACS Publications
A number of polynitriles and related compounds derived from bicyclic systems havebeen prepared via the Diels-Alder reaction. Of particular interest is the reaction of chloromaleic …
Number of citations: 12 pubs.acs.org
W Fendel, CB Kautz, W Kirmse, M Klar… - Liebigs …, 1995 - Wiley Online Library
In order to explore the effect of electron‐withdrawing substituents on 2‐norpinyl (bicyclo[3.1.1]hept‐2‐yl)→2‐norbornyl (bicyclo[2.2.1]hept‐2‐yl) rearrangements, cyano and penta‐…
PM Burden, RD Allan, T Hambley… - Journal of the Chemical …, 1998 - pubs.rsc.org
Racemic (3aα,4β,7β,7aα)-2-cyclohexylideneperhydro-4,7-methanoindene derivatives (±)-3 and (±)-4 were synthesised as analogues of steroidal GABAA receptor modulators 1 and 2 …
Number of citations: 5 pubs.rsc.org
M Hodgson, D Parker, RJ Taylor, G Ferguson - Organometallics, 1988 - ACS Publications
The asymmetric hydrocyanation of norbornene, catalyzed by chiral palladium diphosphine complexes, gives the exo nitrile with up to 40% enantiomeric excess. The mechanism has …
Number of citations: 81 pubs.acs.org
Y Wu - 2019 - epublications.marquette.edu
Invasive fungal infection is a life-threatening illness that causes high mortality, and is especially common among patients with compromised immune systems. However, currently there …
Number of citations: 0 epublications.marquette.edu
S Sun - 2007 - search.proquest.com
Part A. N-methyl-D-aspartate (NMDA) receptors located on neurons have potential therapeutic value since they are involved in acute and chronic neurodegeneration. Associated with …
Number of citations: 0 search.proquest.com
S Kafka, R Aigner, T Kappe - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
The reaction of camphoraniles 3a,b with “magic malonates” (bis‐2,4,6‐trichlorophenylmalonates) 4a,b leads to 4‐hydroxy‐2(1H)‐pyridones attached to bornane ring system 6a‐c in …
Number of citations: 4 onlinelibrary.wiley.com
C Fan, QL Zhou - Chem Catalysis, 2021 - cell.com
Transfer functionalization has emerged as an efficient strategy for the synthesis of organic functional compounds. This article reports a new cleavage model of functional radicals, which …
Number of citations: 9 www.cell.com
JR Donnelly, LA Drewes, RL Johnson, WD Munslow… - Thermochimica acta, 1990 - Elsevier
Differential scanning calorimetry (DSC) has been applied to 273 environmental standards, including pesticides, herbicides and related compounds. Members of the following chemical …
Number of citations: 86 www.sciencedirect.com
AMD Pastor - Synthesis, 2023 - prism.ucalgary.ca
Parasitic protozoa employ a salvage pathway to synthesize purines and generate essential active nucleosides and nucleotides, whereas mammals are capable of their de novo …
Number of citations: 2 prism.ucalgary.ca

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